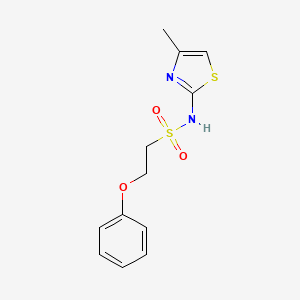

N-(4-metiltiazol-2-il)-2-fenoxietanosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

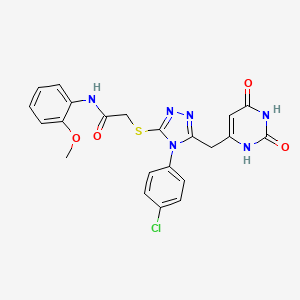

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MTS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been found to have various biological activities. MTS has been used in several studies to investigate its mechanism of action and its effects on different biological systems.

Aplicaciones Científicas De Investigación

- Síntesis: El compuesto se sintetiza a través de la condensación de Claisen–Schmidt de una 2-((5-acetil-4-metiltiazol-2-il)amino)isoindolina-1,3-diona con 2-fluorobenzaldehído .

- Actividad biológica: Muestra una alta actividad antimitótica contra células tumorales humanas, con valores medios de GI50/TGI de 15,72/50,68 μM .

- Propiedades similares a las de los fármacos: Los parámetros similares a los de los fármacos del compuesto se evaluaron utilizando SwissAdme, revelando propiedades satisfactorias para potenciales nuevos agentes sintéticos .

- Varios derivados de tiazol, incluido este compuesto, se encuentran en etapas de investigación preclínica como posibles agentes antitumorales . Por ejemplo, la clometiazol, un modulador alostérico de los receptores GABA A, se está explorando para el tratamiento del síndrome de abstinencia en el alcoholismo .

- Las características estructurales del compuesto lo hacen relevante para la investigación antiparasitaria. El niridazol, otro derivado de tiazol, es un agente antiesquistosomiasis establecido .

- Los derivados de tiazol desempeñan un papel en el tratamiento de la diabetes tipo 2. Compuestos como la teneligliptina, la balaglitazona, la mitoglitazona y la halicina entran en esta categoría .

- El podotimod, un derivado de tiazol, actúa como inmunomodulador. Estos agentes tienen aplicaciones potenciales en trastornos relacionados con el sistema inmunológico .

Actividad anticancerígena

Agentes antitumorales

Agente antiesquistosomiasis

Tratamiento de la diabetes

Agentes inmunomoduladores

Enfermedades de la piel y psoriasis

Estas aplicaciones resaltan la versatilidad de los derivados de tiazol, incluido el N-(4-metiltiazol-2-il)-2-fenoxietanosulfonamida, en diversos contextos científicos. Los investigadores continúan explorando su potencial para intervenciones terapéuticas y desarrollo de fármacos. 🌟

Mecanismo De Acción

Target of Action

The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .

Mode of Action

N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .

Biochemical Pathways

The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .

Result of Action

The result of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .

Action Environment

The action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.

Propiedades

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGWVMYMQQKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)

![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)